
Technical Guide: Ethyl Bromofluoroacetate –
Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Ethyl bromofluoroacetate

CAS No.: 10-35-5

Cat. No.: B7724353

Get Quote

Executive Summary
Ethyl Bromofluoroacetate (EBFA) is a specialized fluorinated building block (CAS: 401-55-8)

critical to the synthesis of monofluorinated bioactive molecules. Unlike its non-fluorinated or

difluorinated analogs, EBFA possesses a unique chiral center bearing both a halogen leaving

group (Bromine) and a metabolic stability enhancer (Fluorine). This guide details the structural

characteristics, reactivity profiles, and validated experimental protocols for utilizing EBFA in

drug discovery, specifically focusing on the Reformatsky reaction and stereoselective

cyclopropanation.

Chemical Identity & Physical Properties[1][2][3]
EBFA is a dense, lachrymatory liquid. Its handling requires strict adherence to safety protocols

due to its alkylating potential.

Table 1: Physicochemical Specifications
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Property Value Notes

IUPAC Name Ethyl 2-bromo-2-fluoroacetate

CAS Number 401-55-8

Formula

Molecular Weight 184.99 g/mol

Boiling Point 154 °C At 760 mmHg

Density 1.565 g/mL
High density aids in phase

separation

Refractive Index 1.424

Appearance Colorless to pale yellow liquid Darkens upon decomposition

Solubility
Soluble in EtOH, Et2O, THF,

DCM
Hydrolyzes in water

Structural Analysis & Spectroscopic Signature[5]
The core utility of EBFA lies in its

center. The presence of the electronegative fluorine atom adjacent to the bromine atom creates
a "push-pull" electronic environment, significantly altering the reactivity of the C-Br bond
compared to ethyl bromoacetate.

Electronic Configuration
Inductive Effect: The fluorine atom withdraws electron density (

effect), increasing the acidity of the

-proton (

approx. 20-22 in DMSO).

Bond Strength: The C-F bond strengthens the adjacent C-Br bond slightly due to bond

shortening, requiring activated metals (e.g., Zn, In) for insertion.
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Spectroscopic Validation (Self-Validating Checkpoints)
To confirm the integrity of the reagent prior to use, run a standard

H and

F NMR.

H NMR (

): The methine proton (

) appears as a distinct doublet due to large geminal coupling with fluorine.

ppm (d,

Hz).[1] Note: If this doublet is absent or collapsed, the reagent has degraded (likely
debrominated).

F NMR:

to

ppm (d, coupled to H).

Reactivity Profile: The Reformatsky Reaction[6][7]
The primary application of EBFA is the Reformatsky Reaction, where it serves as a nucleophilic

precursor to synthesize

-fluoro-

-hydroxy esters—isosteres of important pharmacological scaffolds.

Mechanistic Pathway
Unlike the Grignard reagent, the zinc enolate formed from EBFA is less basic and tolerates

ester functionalities. The reaction proceeds via oxidative insertion of Zinc into the C-Br bond.
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Figure 1: Mechanistic flow of the Reformatsky reaction using EBFA. The stability of the Zinc

enolate allows for high chemoselectivity.

Experimental Protocol: Synthesis of -Fluoro- -
Hydroxy Esters
Objective: Synthesize ethyl 2-fluoro-3-hydroxy-3-phenylpropanoate via Reformatsky reaction

with benzaldehyde.

Materials
Ethyl Bromofluoroacetate (1.0 eq)

Benzaldehyde (1.0 eq)

Zinc dust (1.5 eq) – Must be activated

Trimethylsilyl chloride (TMSCl) – Catalyst for activation

THF (Anhydrous)

Step-by-Step Methodology
Phase 1: Zinc Activation (Crucial Step)
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Place Zinc dust (1.5 eq) in a flame-dried 3-neck flask under Argon.

Add dry THF (5 mL/mmol).

Add TMSCl (0.05 eq) and stir vigorously at room temperature for 15 minutes. Checkpoint:

The grey suspension should become slightly brighter/metallic.

Phase 2: Initiation

Heat the suspension to a gentle reflux (

°C).

Add 10% of the total volume of EBFA.

Observation: Wait for the "initiation flash"—a sudden exotherm or slight turbidity. If this does

not occur within 5 minutes, add a crystal of iodine.

Phase 3: Addition & Reaction

Once initiated, add the remaining EBFA and Benzaldehyde (mixed in THF) dropwise over 30

minutes. Maintain gentle reflux.[2]

Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting aldehyde spot should

disappear.

Phase 4: Quench & Isolation

Cool to 0 °C.

Quench with cold 1M HCl (careful: gas evolution).

Extract with Diethyl Ether (

).

Wash combined organics with sat.

and Brine.[2]
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Dry over

and concentrate.

Phase 5: Purification

Purify via flash column chromatography.

Note: The product is obtained as a mixture of syn and anti diastereomers. The fluorine

atom's stereoelectronic effect often favors the anti isomer.

Applications in Drug Discovery
EBFA is not limited to Reformatsky chemistry. It is a versatile linchpin in modern medicinal

chemistry.
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Figure 2: Synthetic divergence of EBFA in pharmaceutical synthesis.

Key Applications
Protease Inhibitors: The

-fluoro-

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b7724353/docs?utm_src=pdf-body-img#technical-guide-ethyl-bromofluoroacetate-structural-dynamics-and-synthetic-utility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7724353?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-hydroxy motif mimics the transition state of peptide hydrolysis, making these derivatives
potent inhibitors of renin and HIV protease [1].

Fluorinated Cyclopropanes: Reaction with electron-deficient alkenes (via Michael-Initiated

Ring Closure) yields monofluorinated cyclopropanes, used to restrict conformational freedom

in drug candidates [2].

Heterocycle Synthesis: Condensation with thioureas yields fluorinated thiazolidinones, which

have shown anti-cancer activity against HepG2 lines [3].

Safety & Handling (HSE)
Hazards: EBFA is a Lachrymator and a Vesicant. It causes severe skin burns and eye

damage.

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis

releases HF and Bromoacetic acid).

Disposal: Quench excess reagent with aqueous NaOH/Ethanol mixture before disposal into

halogenated waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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